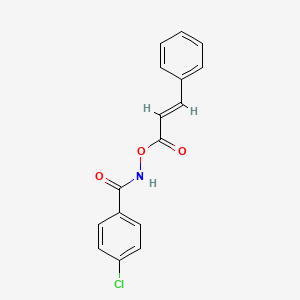![molecular formula C12H18F2N2 B5620557 (2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5620557.png)
(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine" belongs to a class of organic compounds that feature a complex interplay of functional groups, including a benzyl moiety substituted with fluorine atoms and an amine group. Such molecules often exhibit unique physical and chemical properties, making them of interest in various fields of chemistry and materials science.
Synthesis Analysis
While specific synthesis details for "(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine" are not readily available, related compounds often involve multi-step synthetic routes. These routes typically include nucleophilic substitution reactions, reductive amination, and the use of protecting groups to achieve the desired structural features Uchiyama et al., 2015.
Molecular Structure Analysis
The molecular structure of compounds like "(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine" can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed information on the spatial arrangement of atoms and the electronic environment within the molecule Hasegawa et al., 2001.
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of electron-withdrawing fluorine atoms, which can affect nucleophilicity and electrophilicity. Studies on related molecules have explored their participation in reactions such as photocycloaddition, highlighting the role of molecular orientation and weak intermolecular interactions in determining reaction outcomes Hasegawa et al., 2001.
properties
IUPAC Name |
N'-[(2,6-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2/c1-15(2)7-8-16(3)9-10-11(13)5-4-6-12(10)14/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMZRLOUBHUDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,6-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)


![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)
![methyl 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoate](/img/structure/B5620510.png)
![3-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5620513.png)
![4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid](/img/structure/B5620516.png)
![2-(acetylamino)-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5620524.png)
![1-[(5-nitro-2-thienyl)methyl]azocane](/img/structure/B5620538.png)
![N-(2-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5620539.png)

